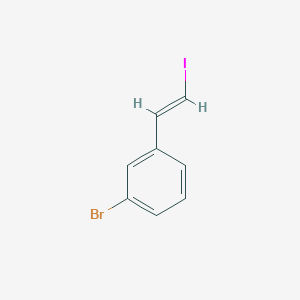

1-Bromo-3-(2-iodoethenyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(E)-2-iodoethenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGFMUGTDJRNC-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Design of Synthetic Pathways for 1 Bromo 3 2 Iodoethenyl Benzene

Strategic Disconnection Approaches to Identify Key Synthetic Bonds and Precursors

Retrosynthetic analysis of 1-bromo-3-(2-iodoethenyl)benzene involves the deconstruction of the molecule to identify potential synthetic pathways from simpler, commercially available starting materials. The key bonds for disconnection are the carbon-carbon double bond of the ethenyl bridge, the carbon-iodine bond, and the carbon-bromine bond on the aromatic ring.

Disconnection of the Carbon-Carbon Double Bond:

A primary disconnection strategy targets the C=C bond of the (2-iodoethenyl) group. This suggests a Wittig-type reaction or a Horner-Wadsworth-Emmons (HWE) reaction. This disconnection leads to two key precursors: 3-bromobenzaldehyde (B42254) and an iodinated phosphonium (B103445) ylide or phosphonate (B1237965) carbanion.

Forward Synthesis Implication (Wittig Reaction): The synthesis would involve the reaction of 3-bromobenzaldehyde with an iodomethyltriphenylphosphonium salt in the presence of a strong base. The nature of the ylide and the reaction conditions would be critical for controlling the stereoselectivity of the resulting alkene.

Disconnection involving the Vinyl Iodide Moiety:

Another set of disconnections focuses on forming the vinyl iodide group from an alkyne precursor.

Hydroiodination of an Alkyne: This approach disconnects the C-I and one of the C-H bonds of the vinyl group, pointing to 1-bromo-3-ethynylbenzene as a key intermediate. The forward synthesis would involve the hydroiodination of this terminal alkyne. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) would need to be carefully controlled to yield the desired 2-iodoethenyl product.

Sonogashira Coupling followed by Reduction: A powerful strategy involves a disconnection at the C(aryl)-C(vinyl) bond, suggesting a palladium-catalyzed cross-coupling reaction like the Sonogashira coupling. This would involve 1-bromo-3-iodobenzene (B1265593) and a suitable acetylene (B1199291) equivalent. However, a more direct route would be the Sonogashira coupling of 1-bromo-3-ethynylbenzene with an iodine source, though less common. A more plausible Sonogashira approach would be coupling 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene with a protected acetylene, followed by deprotection and subsequent iodination.

Disconnection of the Aromatic C-Br Bond:

Disconnections of the substituents on the benzene (B151609) ring are also crucial. The 1,3- (or meta) relationship between the bromo and the ethenyl groups is a key consideration. In electrophilic aromatic substitution (EAS) reactions, a bromine atom is an ortho-, para-director, while an ethenyl (vinyl) group is also an ortho-, para-director. Therefore, direct bromination of styrene (B11656) would not yield the desired 3-bromo isomer in significant amounts. This indicates that the substitution pattern must be established using other synthetic maneuvers, often involving a meta-directing group that is later converted to the desired substituent or by using starting materials where the meta-relationship is already established. A common strategy involves using a meta-director like a nitro group, which can be reduced to an amine and then converted to other functionalities via a diazonium salt. youtube.com

A plausible retrosynthetic sequence starting from a simple benzene derivative is:

Target: this compound

Disconnect C=C (Wittig): Leads to 3-bromobenzaldehyde.

Analyze 3-bromobenzaldehyde: The bromo and formyl groups are meta. A formyl group is a meta-director. Therefore, one could consider the bromination of benzaldehyde. However, this can be complicated by the sensitivity of the aldehyde group. A more robust method is to start with a precursor where the bromine is already in place.

Alternative for 3-bromobenzaldehyde: Start from 3-bromotoluene, which is commercially available, and perform a radical bromination of the methyl group followed by hydrolysis to the aldehyde.

This analysis reveals several potential key precursors, whose availability and scalability are critical for practical synthesis.

Evaluation of Precursor Availability and Scalability for Academic and Industrial Synthesis

The feasibility of a synthetic route, for both small-scale academic research and large-scale industrial production, heavily depends on the availability, cost, and scalability of the starting materials. The precursors identified through retrosynthetic analysis must be evaluated on these criteria.

| Precursor | CAS Number | Typical Availability | Scalability Considerations |

| 3-Bromobenzaldehyde | 3132-99-8 | Commercially available from numerous suppliers in gram to kilogram quantities. | Readily scalable. Can be synthesized from 3-bromotoluene, which is also widely available. |

| Iodomethyltriphenylphosphonium Iodide | 4240-63-5 | Commercially available, typically for research purposes in smaller quantities. | Synthesis from triphenylphosphine (B44618) and diiodomethane (B129776) is straightforward and scalable. |

| 1-Bromo-3-ethynylbenzene | 932-87-6 | Commercially available in research quantities. | Can be synthesized via Sonogashira coupling of 1,3-dibromobenzene with a protected alkyne, followed by deprotection. This adds steps but allows for larger scale production. |

| 3-Bromostyrene | 2039-86-3 | Commercially available in gram to multi-gram quantities. nist.gov | Can be prepared via Wittig reaction from 3-bromobenzaldehyde or dehydrohalogenation of 1-bromo-3-(1-bromoethyl)benzene. bldpharm.com Scalability is moderate. |

| 1,3-Dibromobenzene | 108-36-1 | Widely available commercially in bulk quantities at a relatively low cost. | Highly scalable starting material for various synthetic routes. |

| 1-Bromo-3-iodobenzene | 591-18-4 | Commercially available in research quantities. | Can be synthesized from 3-bromoaniline (B18343) via a Sandmeyer-type reaction, which is a well-established and scalable industrial process. stackexchange.com |

The analysis indicates that pathways starting from precursors like 3-bromobenzaldehyde or 1-bromo-3-iodobenzene are highly viable due to the commercial availability and established scalability of these key intermediates.

Considerations for Chemo-, Regio-, and Stereoselective Synthesis Planning

Achieving the target structure of this compound requires precise control over selectivity at several stages of the synthesis.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group in the presence of another. In the synthesis of the target molecule, a key challenge is performing transformations on the vinyl precursor without affecting the aryl-bromide bond. For instance, in a Sonogashira coupling using 1-bromo-3-iodobenzene, the reaction can be made highly chemoselective for the more reactive C-I bond over the C-Br bond, leaving the bromine atom untouched for potential further modifications. Similarly, when performing a hydroiodination on 1-bromo-3-ethynylbenzene, the conditions must be chosen to avoid any side reactions involving the aryl bromide.

Regioselectivity: Regioselectivity is critical in two main areas: the substitution pattern on the benzene ring and the addition to the alkyne/alkene.

Aromatic Substitution: As previously mentioned, the meta relationship of the substituents is not easily achieved by direct electrophilic substitution on a benzene ring with an ortho-, para-directing group. youtube.com Therefore, synthetic routes must be designed to ensure the 1,3-substitution pattern. This can be achieved by:

Starting with a meta-substituted precursor like 3-bromoaniline or 3-bromotoluene.

Introducing a meta-directing group (e.g., a nitro group) to guide a subsequent bromination, followed by chemical modification of the directing group. youtube.com For example, nitrating benzene, followed by bromination gives 1-bromo-3-nitrobenzene. The nitro group can then be converted to an amine, diazotized, and used in further transformations.

Vinyl Iodide Formation: If synthesizing from 1-bromo-3-ethynylbenzene, the addition of HI across the triple bond must be regioselective. The formation of the 2-iodo isomer (anti-Markovnikov addition) versus the 1-iodo isomer (Markovnikov addition) needs to be controlled. Radical addition of HI can favor the anti-Markovnikov product, while electrophilic addition typically yields the Markovnikov product. Alternatively, hydrozirconation or hydroboration of the alkyne followed by iodinolysis provides excellent control for anti-Markovnikov iodination.

Stereoselectivity: The geometry of the carbon-carbon double bond (E/Z isomerism) is a crucial aspect of stereoselectivity.

Wittig/HWE Reactions: The stereochemical outcome of these reactions can be controlled. Unstabilized Wittig ylides generally favor the formation of the (Z)-alkene, while stabilized ylides favor the (E)-alkene. The Schlosser modification of the Wittig reaction can also be used to selectively produce (E)-alkenes. The Horner-Wadsworth-Emmons reaction, using phosphonate esters, typically shows high selectivity for the (E)-alkene.

Alkyne Reduction: If the synthesis proceeds via an internal alkyne (e.g., from a Sonogashira coupling), stereoselective reduction can yield the desired alkene isomer. Lindlar's catalyst would produce the (Z)-alkene, while a dissolving metal reduction (e.g., Na in NH₃) would yield the (E)-alkene.

Direct Vinylation Methods: Some palladium-catalyzed reactions, like the Heck reaction, can exhibit high stereoselectivity, often favoring the (E)-isomer. The specific ligands, additives, and reaction conditions play a pivotal role in determining the stereochemical outcome. nih.gov

A well-designed synthesis will carefully select reactions and conditions that maximize chemo-, regio-, and stereoselectivity to efficiently produce this compound with high purity.

Synthetic Methodologies for 1 Bromo 3 2 Iodoethenyl Benzene and Its Derivatives

Construction of the 3-Bromophenyl Moiety

The introduction of a bromine atom at the meta-position of a benzene (B151609) ring is a critical step in the synthesis of the target compound. This can be achieved through several well-established methods.

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. Direct bromination of a substituted benzene can yield the desired 3-bromo isomer, depending on the directing effects of the existing substituent. For instance, starting with a meta-directing group already in place allows for the regioselective introduction of bromine. echemi.comstackexchange.commedium.com

A common approach involves the use of elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orgyoutube.com The catalyst polarizes the Br-Br bond, generating a potent electrophile that is attacked by the aromatic ring. youtube.comlibretexts.orglibretexts.org The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity. libretexts.orglibretexts.org

Alternative brominating agents like N-bromosuccinimide (NBS) can also be employed, often in the presence of a proton source or a catalyst like silica (B1680970) gel, to achieve regioselective bromination. nih.gov The choice of solvent and reaction conditions can significantly influence the selectivity and yield of the desired product. nih.gov

For substrates that are highly activated or deactivated, specific conditions may be necessary. For example, the iodination of strongly deactivated compounds can be achieved using a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid. wikipedia.org

Table 1: Examples of Electrophilic Aromatic Bromination

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Aniline | 1. Acetic anhydride (B1165640) 2. Br₂ 3. HCl, H₂O, EtOH | 4-Bromoaniline | Not specified | medium.com |

| Compound 5 | NBS, MeCN, rt, overnight | Brominated derivative | Not specified | nih.gov |

| Compound 21 | NBS, MeCN, 0°C, 0.5h | 22a | 92% | nih.gov |

Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) on the benzene ring, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination directs the deprotonation of the adjacent ortho-position, generating a lithiated intermediate. wikipedia.orgbaranlab.org Subsequent quenching with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, introduces the bromine atom at the desired position.

While DoM is primarily used for ortho-substitution, it can be a key step in a multi-step synthesis to introduce a bromine atom that will ultimately be in a meta-relationship to another functional group introduced later. The strength of the DMG and the reaction conditions are crucial for the success of this method. baranlab.org Studies have shown that even a bromine atom itself can act as a directing group for metalation, although its directing power is influenced by other substituents on the ring. nih.gov

Table 2: Common Directing Metalation Groups (DMGs) in DoM Reactions

| DMG Functional Group | Relative Strength |

| -CONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OMe | Moderate |

| -NR₂ | Moderate |

| -Br | Weak |

Formation of the 2-Iodoethenyl Substituent

The creation of the 2-iodoethenyl group is a pivotal part of the synthesis. Several synthetic routes can be employed to install this functional group onto the 3-bromophenyl core.

A highly effective method for forming the 2-iodoethenyl group involves a two-step process: alkynylation followed by hydroiodination.

The first step is a Sonogashira coupling reaction, which forms a carbon-carbon bond between an aryl halide (in this case, a 3-bromophenyl derivative) and a terminal alkyne. scielo.brrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base like triethylamine. scielo.brresearchgate.net A common alkyne partner is trimethylsilylacetylene, which can be coupled with the aryl halide, followed by removal of the trimethylsilyl (B98337) (TMS) group with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the terminal alkyne, 3-bromophenylacetylene (B1279458). scielo.brbldpharm.comsigmaaldrich.comnih.gov

The resulting 3-bromophenylacetylene is then subjected to hydroiodination. This can be achieved by reacting the alkyne with hydrogen iodide (HI) or a surrogate like trimethylsilyl iodide (TMSI). The addition of HI across the triple bond typically proceeds with anti-stereoselectivity, leading to the (E)-isomer of the vinyl iodide.

Recent research has also explored visible-light-triggered methods for the functionalization of bromoalkynes. acs.org

Table 3: Sonogashira Coupling Reaction Conditions

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Yield | Reference |

| 4-Alkyloxy-1-iodobenzenes | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Toluene/Water, Et₃N | 74-96% | scielo.br |

| 1,3,5-Tribromobenzene | Terminal arylacetylenes | PdCl₂(PPh₃)₂, CuI | Toluene/Water, Et₃N | Moderate to good | scielo.br |

| Aryl bromides/iodides | Trimethylsilylacetylene | Pd catalyst, Cu₂O | Acetonitrile, Et₃N (Microwave) | Improved yields | researchgate.net |

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, provide direct routes to vinyl halides from carbonyl compounds. Current time information in Bangalore, IN.libretexts.orglibretexts.orgchadsprep.com

In the context of synthesizing 1-bromo-3-(2-iodoethenyl)benzene, one could start with 3-bromobenzaldehyde (B42254). A Wittig reaction using an iodinated phosphonium (B103445) ylide, such as iodomethyltriphenylphosphonium iodide, would generate the desired vinyl iodide directly. masterorganicchemistry.comyoutube.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the Z-alkene with unstabilized ylides. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative that typically provides excellent E-selectivity. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction involves the use of a phosphonate (B1237965) carbanion. organic-chemistry.orgwikipedia.org For the synthesis of a vinyl iodide, an iodinated phosphonate ester would be required. The Still-Gennari modification of the HWE reaction allows for the formation of Z-alkenes with high stereoselectivity. nrochemistry.commdpi.com

Halide exchange reactions, particularly the Finkelstein reaction, offer a method to convert a more readily available vinyl halide, such as a vinyl bromide, into the desired vinyl iodide. organic-chemistry.orgthieme-connect.comwikipedia.org This reaction typically involves treating the vinyl bromide with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent. wikipedia.org

For vinyl halides, which are generally less reactive than alkyl halides in S_N2 reactions, a catalyst is often required. frontiersin.org Copper(I) salts, in combination with ligands like L-proline, have been shown to effectively catalyze the Finkelstein-type exchange of vinyl bromides to vinyl iodides with high stereospecificity, meaning the configuration of the double bond is retained. organic-chemistry.orgthieme-connect.comthieme-connect.com This method is advantageous as it can be performed under relatively mild conditions and is tolerant of various functional groups. organic-chemistry.org The aromatic Finkelstein reaction, catalyzed by copper(I) iodide with diamine ligands or nickel bromide with tri-n-butylphosphine, can also be used for the substitution of aromatic chlorides and bromides to iodides. wikipedia.org

Table 4: Copper-Catalyzed Finkelstein-Type Halide Exchange

| Substrate | Reagents and Conditions | Product | Yield | Stereospecificity | Reference |

| Vinyl Bromides | KI, Cu₂O, L-proline, ethanol, 110°C | Vinyl Iodides | Up to 92% | High | organic-chemistry.org |

Radical and Organometallic Vinylation Methods

The introduction of a vinyl group onto an aromatic ring, a process known as vinylation, is a cornerstone of modern organic synthesis for creating styrenic compounds. For a molecule like this compound, these methods typically involve the formation of a carbon-carbon bond between a 3-bromophenyl group and a two-carbon vinyl iodide unit. Both organometallic and radical pathways offer viable routes to this and related structures.

Organometallic vinylation, particularly through palladium- or nickel-catalyzed cross-coupling reactions, represents one of the most general and efficient strategies. rsc.orgnih.gov These reactions pair an aryl halide, such as 1-bromo-3-iodobenzene (B1265593) or a derivative, with a vinyl organometallic reagent. rsc.org A variety of vinyl donors can be employed, including those based on boron, tin, and silicon, each offering distinct advantages in terms of reactivity, stability, and functional group tolerance. nih.gov For instance, silicon-based donors like divinyltetramethyldisiloxane are attractive due to their low cost and stability, and their coupling with aryl bromides can be effectively promoted by palladium catalysts in the presence of silanolate activators. nih.gov The choice of catalyst, specifically the ligands coordinated to the metal center (e.g., phosphines), is crucial for achieving high yields and extending the catalyst's lifetime, especially when less reactive aryl bromides or chlorides are used as substrates. nih.govacs.org

The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes oxidative addition of the aryl halide to the low-valent metal center, transmetalation with the vinyl organometallic reagent, and reductive elimination to yield the vinylated aromatic product and regenerate the active catalyst. mdpi.com The development of bulky "Buchwald-type" ligands has enabled these reactions to proceed under milder conditions, often at or slightly above room temperature, thereby enhancing their functional group compatibility. nih.gov

Radical vinylation methods provide an alternative approach. While classical methods often rely on transition metal catalysis, pathways involving radical intermediates are also known. For example, the hydroindation of an alkyne using HInCl has been shown to proceed through a radical addition mechanism to selectively form (Z)-vinyl iodides. wikipedia.org The reaction is believed to involve the radical addition of InCl2 to the alkyne, with the stereochemistry controlled by the reaction pathway. wikipedia.org Recent advancements have also highlighted the potential of bimolecular homolytic substitution (SH2) as an outer-sphere pathway for C(sp³)–C(sp³) coupling, a strategy that leverages a "radical sorting effect" and could offer new opportunities in related vinylation reactions. acs.org

Stereoselective Synthesis of (E)- and (Z)-1-Bromo-3-(2-iodoethenyl)benzene Isomers

The geometric configuration of the vinyl iodide moiety in this compound is critical, as the (E) and (Z) isomers can exhibit different reactivity in subsequent reactions and lead to products with distinct stereochemistry. wikipedia.org Therefore, developing synthetic methods that allow for precise control over the double bond geometry is of paramount importance.

Methodologies for Control of E/Z Stereochemistry in Vinyl Iodide Formation

The stereoselective synthesis of vinyl iodides is most commonly achieved through the functionalization of alkynes or carbonyl compounds. wikipedia.org The choice of starting material and reaction conditions dictates the resulting E/Z ratio.

From Alkynes: Hydroiodination of a terminal alkyne, such as 1-bromo-3-ethynylbenzene, is a direct route. While simple addition of HI often lacks high stereoselectivity, various metal-catalyzed or reagent-mediated methods provide excellent control. wikipedia.orgwikiwand.com

(E)-Isomer Synthesis: Hydrometalation followed by iodinolysis is a powerful strategy. Hydrozirconation (using Schwartz's reagent) or hydroalumination (using DIBAL-H) of a terminal alkyne proceeds via syn-addition, placing the metal on the terminal carbon. wikipedia.orgorganic-chemistry.org Quenching the resulting vinylmetal species with an iodine source (e.g., I₂) installs the iodine atom, leading predominantly to the (E)-vinyl iodide. organic-chemistry.org Similarly, rhodium-catalyzed hydroiodination using aliphatic iodides as HI surrogates can be tuned by ligand choice to favor the (E)-isomer. researchgate.net A one-pot protocol involving ruthenium-catalyzed silylative coupling of styrenes followed by halodesilylation also yields (E)-β-aryl vinyl iodides with high stereoselectivity. organic-chemistry.org

(Z)-Isomer Synthesis: Achieving high (Z)-selectivity from alkynes is often more challenging. wikipedia.org However, specific methods have been developed. Hydroindation using HInCl has been shown to favor the formation of (Z)-vinyl iodides through a proposed radical mechanism. wikipedia.org Rhodium catalysis can also be directed toward the (Z)-isomer by selecting appropriate ligands. researchgate.net Another approach involves the bromoboration of propyne (B1212725) with BBr₃, which gives a (Z)-vinylborane that can be converted to the corresponding (Z)-vinyl iodide. organic-chemistry.org

From Carbonyls and Other Precursors: Olefination reactions of aldehydes provide a complementary and highly stereoselective route.

(E)-Isomer Synthesis: The Takai olefination, which reacts an aldehyde (e.g., 3-bromobenzaldehyde) with iodoform (B1672029) and chromium(II) chloride, is highly selective for the (E)-vinyl iodide. wikipedia.org

(Z)-Isomer Synthesis: For high (Z)-selectivity, the Stork-Zhao modification of the Wittig reaction is effective. wikipedia.org It uses an ylide derived from iodomethyltriphenylphosphonium iodide. Performing the reaction at low temperatures, often in the presence of additives like HMPA, enhances the (Z)-selectivity. wikipedia.org A copper-catalyzed halide-exchange reaction starting from a more readily available (Z)-vinyl bromide can also provide the (Z)-vinyl iodide stereospecifically. organic-chemistry.org

Below is a table summarizing key stereoselective methods for vinyl iodide synthesis.

| Target Isomer | Starting Material | Key Reagents/Method | General Stereoselectivity | Reference |

|---|---|---|---|---|

| (E)-Vinyl Iodide | Terminal Alkyne | Hydroalumination (DIBAL-H) then I₂ | High E-selectivity | organic-chemistry.org |

| (E)-Vinyl Iodide | Aldehyde | Takai Olefination (CHI₃, CrCl₂) | High E-selectivity | wikipedia.org |

| (E)-Vinyl Iodide | Styrene (B11656) Derivative | Ru-catalyzed silylative coupling then NIS | High E-selectivity | organic-chemistry.org |

| (Z)-Vinyl Iodide | Aldehyde | Stork-Zhao Olefination | High Z-selectivity | wikipedia.org |

| (Z)-Vinyl Iodide | Terminal Alkyne | Hydroindation (HInCl₂) | Favors Z-selectivity | wikipedia.org |

| (Z)-Vinyl Iodide | (Z)-Vinyl Bromide | CuI-catalyzed Halogen Exchange | Stereospecific | organic-chemistry.org |

Post-Synthetic Isomerization and Separation Strategies

In cases where a synthetic method produces a mixture of (E) and (Z) isomers, post-synthetic strategies are required to obtain a single, pure isomer. These strategies fall into two main categories: isomerization of the mixture to favor one isomer, and physical separation of the isomers.

Isomerization: Photochemical isomerization is a common technique to convert a thermodynamically more stable isomer into the less stable one. For example, an efficient strategy has been developed to synthesize (Z)-arylvinyl halides from (E)-arylvinyl acids. rsc.org This one-pot process involves a halodecarboxylation followed by a visible-light-mediated iridium-photocatalyzed isomerization of the initially formed (E)-arylvinyl halide into the desired (Z)-isomer with high stereoselectivity. rsc.org This energy transfer (EnT) process can overcome the thermodynamic preference for the (E)-isomer. rsc.org Isomerization can also sometimes be observed during reaction workup or chromatography, particularly if the conditions are acidic, basic, or involve prolonged heating.

Separation: When isomerization is not feasible or desired, physical separation of the (E) and (Z) geometric isomers is necessary.

Chromatography: High-performance liquid chromatography (HPLC) and standard column chromatography are the most common methods for separating isomers. researchgate.net The separation relies on the different polarities and shapes of the isomers, leading to differential interaction with the stationary phase. For challenging separations of olefins, silica gel impregnated with silver nitrate (B79036) (AgNO₃) can be highly effective. researchgate.net The silver ions form transient π-complexes with the double bond, and the stability of these complexes often differs significantly between the (E) and (Z) isomers, allowing for enhanced separation. researchgate.net

Crystallization: Selective or fractional crystallization can be an effective method for separating isomers on a larger scale, provided there is a significant difference in the solubility of the (E) and (Z) forms in a particular solvent system. This method is often unpredictable but can be highly efficient if suitable conditions are found. researchgate.net

Continuous Separation Processes: For commercial-scale production, continuous processes like simulated moving bed (SMB) chromatography offer higher productivity and purity compared to batch chromatography. google.com Such methods have been developed for separating E/Z isomers of alkene alcohols by using an ion exchange medium treated with silver or copper ions. google.com

Green Chemistry Principles in the Synthesis of this compound and Analogues

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally and economically sustainable processes. jocpr.com Key considerations include maximizing atom economy, minimizing waste, using safer solvents, and employing catalytic methods. mdpi.com

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core green chemistry metric that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org An ideal reaction has 100% atom economy, where all atoms from the starting materials are incorporated into the final product.

Addition Reactions: Reactions like the hydroiodination of 1-bromo-3-ethynylbenzene are highly atom-economical as they involve the addition of all atoms of the hydrogen iodide molecule across the alkyne. Such reactions are inherently efficient and generate no byproducts, achieving 100% atom economy. rsc.org

Substitution and Elimination Reactions: In contrast, many classical reactions have poor atom economy. wikipedia.org For example, Wittig-type reactions generate a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, significantly lowering the atom economy. wikipedia.org Similarly, elimination reactions are inherently atom-uneconomical. rsc.org

Catalytic Reactions: The use of catalytic instead of stoichiometric reagents dramatically improves atom economy and reduces waste. rsc.org For instance, a palladium-catalyzed cross-coupling reaction requires only a small amount of catalyst, which does not factor into the primary atom economy calculation between the main reactants. This is a significant improvement over methods that might use stoichiometric amounts of a metal promoter.

The table below provides a conceptual comparison of the atom economy for different synthetic approaches to a vinyl halide.

| Reaction Type | General Equation | Atom Economy | Waste Profile | Reference |

|---|---|---|---|---|

| Addition (Hydroiodination) | R-C≡CH + HI → R-C(I)=CH₂ | 100% | Very low (ideally none) | rsc.org |

| Substitution (Wittig-type) | R-CHO + Ph₃P=CHI → R-CH=CHI + Ph₃PO | Low | High (stoichiometric phosphine (B1218219) oxide waste) | wikipedia.org |

| Cross-Coupling (Catalytic) | Ar-X + (Vinyl)-M → Ar-(Vinyl) + M-X | Moderate to High | Low (salt byproduct, minimal catalyst waste) |

Minimizing waste also involves designing synthetic routes with fewer steps, which reduces the consumption of solvents, energy, and reagents for workups and purifications. nih.govresearchgate.net

Solvent Selection and Catalytic Approaches for Sustainable Synthesis

Solvents account for a significant portion of the waste generated in chemical processes, making their selection a critical aspect of green synthesis. acs.org

Solvent Reduction and Replacement: Traditional organometallic reactions often use hazardous solvents like chlorinated hydrocarbons or polar aprotic solvents (e.g., DMF, DMSO). numberanalytics.com Green chemistry promotes the use of safer, more environmentally benign alternatives. numberanalytics.com These "green solvents" include water, supercritical fluids (like CO₂), ionic liquids, deep eutectic solvents, and bio-based solvents derived from renewable sources (e.g., ethyl lactate, limonene). nih.govnumberanalytics.com The choice of solvent can dramatically affect reaction outcomes, and replacing a conventional solvent with a "green" one must be carefully evaluated to ensure it doesn't negatively impact yield, selectivity, or energy consumption. nih.gov Several major pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria to aid chemists in making more sustainable choices. nih.govutoronto.ca

Catalytic Approaches: Catalysis is a fundamental pillar of green chemistry. mdpi.com Developing highly active and selective catalysts allows reactions to be run under milder conditions (lower temperature and pressure), reducing energy consumption. rsc.org For the synthesis of vinylated aromatics, significant progress has been made in creating palladium and nickel catalysts that are so active they can be used at very low loadings (high turnover numbers), which minimizes cost and residual metal contamination in the product. nih.gov Furthermore, research into using more earth-abundant and less toxic metals as catalysts (e.g., copper, iron) is an active area that promises more sustainable chemical manufacturing. organic-chemistry.org Mechanochemical approaches, where reactions are induced by mechanical force (e.g., ball milling), can also dramatically reduce or even eliminate the need for solvents. mdpi.com

Optimization and Scalability Studies of Synthetic Protocols

The successful transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process is a critical aspect of chemical manufacturing. This endeavor necessitates rigorous optimization of reaction parameters and a thorough evaluation of the process's scalability. While specific, in-depth studies on the optimization and scalability of the synthesis of this compound are not widely available in publicly accessible literature, general principles of process chemistry can be applied to hypothesize the key areas of focus for such an undertaking.

Key Parameters for Optimization

A systematic approach to optimizing the synthesis of this compound would involve the investigation of several critical parameters for each reaction step. These typically include:

Solvent Effects: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. A comparative study of different solvents would be essential. For instance, in a hypothetical Wittig or Horner-Wadsworth-Emmons reaction to form the ethenyl bridge, a range of polar aprotic solvents (e.g., THF, DMF, DMSO) and non-polar solvents (e.g., toluene, heptane) would be evaluated.

Reaction Temperature: Temperature control is crucial for managing reaction kinetics and minimizing the formation of byproducts. An optimal temperature profile would be determined to ensure a high conversion rate without compromising the stability of reactants or products.

Reagent Stoichiometry and Addition Rate: The molar ratio of reactants can dictate the efficiency of a reaction. Fine-tuning the stoichiometry, often with a slight excess of one reagent, can drive the reaction to completion. The rate of addition, particularly for highly reactive or exothermic reagents, is critical for maintaining temperature control and preventing localized high concentrations that could lead to side reactions.

Catalyst Loading and Selection: For catalytic reactions, such as a potential Suzuki or Heck coupling to introduce a substituent, the choice of catalyst and its loading are paramount. Optimization would involve screening different catalysts and ligands to find the most active and selective system, as well as determining the minimum catalyst concentration required for efficient conversion to minimize costs.

Work-up and Purification Procedures: The method of isolating and purifying the final product and intermediates is a major consideration for scalability. Extraction, crystallization, and chromatography techniques that are efficient on a small scale may become impractical or economically unfeasible on a larger scale. Development of robust crystallization or distillation procedures would be a priority.

Hypothetical Optimization Data

To illustrate the optimization process, consider a hypothetical key step in the synthesis of this compound. The following table represents potential data from an optimization study.

| Entry | Solvent | Temperature (°C) | Base (equivalents) | Reaction Time (h) | Yield (%) |

| 1 | THF | 25 | n-BuLi (1.1) | 4 | 65 |

| 2 | Toluene | 25 | n-BuLi (1.1) | 4 | 58 |

| 3 | THF | 0 | n-BuLi (1.1) | 6 | 72 |

| 4 | THF | 25 | LDA (1.1) | 4 | 75 |

| 5 | THF | 0 | LDA (1.1) | 6 | 85 |

| 6 | MTBE | 0 | LDA (1.1) | 6 | 82 |

This table is for illustrative purposes only and does not represent actual experimental data.

Scalability Considerations

Once a synthetic protocol is optimized on a laboratory scale, several factors must be addressed to ensure its successful implementation on an industrial scale:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant challenges in large reactors due to the lower surface-area-to-volume ratio. Efficient heat transfer is critical for maintaining temperature control and ensuring process safety.

Mass Transfer: In heterogeneous reactions or multi-phase systems, efficient mixing becomes crucial to ensure adequate contact between reactants. The choice of reactor design and agitation speed are key parameters to consider.

Process Safety Analysis: A thorough hazard and operability (HAZOP) study is essential to identify potential safety risks associated with the large-scale process. This includes evaluating the thermal stability of reactants and intermediates, potential for runaway reactions, and the safe handling of hazardous reagents and solvents.

Cost of Goods (COGs): The economic viability of a process is a primary driver in industrial chemistry. The cost of raw materials, solvents, catalysts, energy consumption, and waste disposal must be carefully evaluated and minimized.

Advanced Reactivity Profiles and Mechanistic Investigations of 1 Bromo 3 2 Iodoethenyl Benzene

Selective Cross-Coupling Reactions at the Aromatic Bromine Atom

The selective functionalization of the aryl bromide in the presence of the more reactive vinyl iodide is a significant challenge. Generally, in cross-coupling reactions, the reactivity of halides follows the order C-I > C-Br > C-Cl. wikiwand.com This inherent reactivity difference often leads to preferential reaction at the vinylic iodide site. However, by carefully selecting catalysts and reaction conditions, it is possible to achieve selective coupling at the less reactive aryl bromide position.

Palladium catalysts are paramount in facilitating cross-coupling reactions. polyu.edu.hk The outcome of these reactions is highly dependent on factors such as the choice of ligands, solvents, and additives. polyu.edu.hk

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling an organoboron compound with a halide. vaia.com While aryl iodides are generally more reactive than aryl bromides, some studies have shown inefficient coupling of aryl iodides at lower temperatures (around 50 °C) compared to their bromide counterparts when using catalysts like [Pd(PPh3)4]. acs.org This nuance could potentially be exploited for selective Suzuki coupling at the aryl bromide position in 1-bromo-3-(2-iodoethenyl)benzene, although specific studies on this substrate are not prevalent. The development of robust, water-soluble palladium pre-catalysts has expanded the scope of Suzuki-Miyaura reactions to include a wide array of boronic acids and esters. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org The reactivity difference between aryl iodides and bromides can be leveraged to achieve selective coupling. For instance, performing the reaction at room temperature can favor the reaction of an aryl iodide over an aryl bromide. wikipedia.org Conversely, to target the aryl bromide in this compound, one might need to employ specific conditions that deactivate the vinyl iodide or enhance the reactivity of the aryl bromide. The reaction is typically carried out under mild conditions with a base, often an amine that also serves as the solvent. wikipedia.org

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org The palladium-catalyzed coupling between aryl or vinyl halides and activated alkenes is typically performed in the presence of a base. organic-chemistry.org The inherent higher reactivity of the C-I bond would suggest that the Heck reaction would preferentially occur at the vinylic iodide position. nih.gov Achieving selectivity for the aryl bromide would require strategic catalyst and condition selection.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide. An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with a range of aryl bromides. nih.gov The use of specific biaryldialkylphosphine ligands can promote the desired reaction pathway over undesired side reactions. nih.gov This suggests a potential avenue for selectively targeting the aryl bromide in this compound.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. A water-soluble palladium catalyst system has been shown to be effective for the Stille coupling of aryl iodides and bromides with organostannanes under aerobic conditions in water. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Can show inefficient coupling of aryl iodides at lower temperatures. acs.org |

| Sonogashira | Terminal alkynes | Reactivity can be tuned by temperature to favor either aryl iodide or bromide. wikipedia.org |

| Heck | Alkenes | Typically favors the more reactive halide. organic-chemistry.orgnih.gov |

| Negishi | Organozinc compounds | Specific ligands can promote coupling at aryl bromide sites. nih.gov |

| Stille | Organotin compounds | Can be performed in water with a recyclable catalyst system. researchgate.net |

Nickel and copper catalysts have emerged as powerful and often more economical alternatives to palladium for cross-coupling reactions. nih.govprinceton.edu

Nickel-Catalyzed Reactions: Nickel catalysts are effective in various cross-coupling reactions, including those involving aryl bromides. nih.gov Nickel-catalyzed cross-electrophile coupling of bromo(iodo)arenes with alkyl bromides has been demonstrated with excellent selectivity for the C-I bond, suggesting that selective C-Br functionalization would be challenging under these specific conditions. researchgate.netresearchgate.net However, the development of specific ligands and reaction conditions could potentially reverse this selectivity. For instance, nickel-catalyzed reductive cross-coupling of aryl bromides with primary alkyl bromides has been achieved. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a mild and versatile method for functionalizing aryl halides. For example, a copper-catalyzed amidation of vinyl bromides and iodides has been developed using copper iodide and a diamine ligand. organic-chemistry.org This system tolerates various functional groups and retains the stereochemistry of the double bond. organic-chemistry.org Copper catalysis is also effective for the coupling of alkylamines with aryl iodides. organic-chemistry.org Directing groups can significantly enhance the reactivity of aryl bromides and even chlorides in copper-mediated fluoroalkylation reactions, which are typically sluggish with these halides. nih.gov This suggests that incorporating a directing group onto the benzene (B151609) ring of this compound could be a strategy to favor reaction at the C-Br bond.

Achieving chemoselectivity in molecules with multiple reactive sites is a central goal in organic synthesis. montana.edu The differential reactivity of the aryl bromide and vinyl iodide in this compound can be exploited to achieve selective transformations.

The general order of reactivity for oxidative addition to a low-valent metal center is C-I > C-OTf > C-Br > C-Cl. montana.edu This inherent reactivity difference is the primary factor governing selectivity. However, the choice of catalyst, ligands, solvent, and nucleophilic coupling partner can all influence the outcome. polyu.edu.hkmontana.edu For instance, gold-catalyzed reactions have shown that both alkynyl and vinyl iodides react faster than aryl iodides, offering a potential strategy for selective functionalization. rsc.org

In palladium-catalyzed cross-coupling reactions, the ligand system plays a crucial role. By tuning the electronic and steric properties of the phosphine (B1218219) ligands, for example, it may be possible to favor the oxidative addition of the aryl bromide over the vinyl iodide. polyu.edu.hk Similarly, in nickel- and copper-catalyzed systems, the choice of ligand is critical for controlling selectivity. nih.govorganic-chemistry.org

Transformations Involving the Vinylic Iodide Moiety

The vinylic iodide is the more reactive of the two halogen substituents in this compound and is thus a prime site for initial functionalization. wikiwand.com

Vinyl iodides are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond. wikiwand.comwikipedia.org

Palladium-Catalyzed Reactions: Vinyl iodides readily participate in Suzuki, Sonogashira, and Heck couplings. wikipedia.org For example, palladium-catalyzed coupling of vinyl iodides with ethyl diazoacetate has been reported to proceed in good yields. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed methods have been developed for the amidation of vinyl iodides, providing a route to enamides. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a range of functional groups. organic-chemistry.org Copper-mediated difluoromethylation of vinyl iodides has also been achieved using readily available reagents. acs.orgscilit.com

Gold-Catalyzed Reactions: Gold catalysts can promote the oxidative addition of vinyl iodides, enabling subsequent functionalization. rsc.orgrsc.org This has been applied to hetero-vinylation reactions to form various functionalized heterocycles. rsc.org

Table 2: Functionalization of the Vinylic Iodide Moiety

| Catalyst System | Reaction Type | Product Type |

|---|---|---|

| Palladium | Cross-coupling with diazoacetates | Diazo-functionalized compounds organic-chemistry.org |

| Copper | Amidation | Enamides organic-chemistry.org |

| Copper | Difluoromethylation | Difluoromethyl-substituted alkenes acs.org |

| Gold | Hetero-vinylation | Functionalized heterocycles rsc.org |

Beyond cross-coupling at the C-I bond, the alkene functionality of the iodoethenyl group can undergo addition reactions.

Nucleophilic Addition: Vinyl iodides are generally stable under nucleophilic conditions due to steric hindrance and electronic effects that strengthen the C-I bond. wikiwand.com However, under specific conditions, such as in the presence of strong nucleophiles or with activation of the double bond, nucleophilic addition could potentially occur. Borylative couplings of vinyl iodides with various nucleophiles have been reported, proceeding through a hydroboration and subsequent rearrangement, though this is not a direct addition to the double bond of the starting material. rsc.orgrsc.org

Radical Addition: Radical addition to the carbon-carbon double bond is a plausible transformation. For instance, the radical addition of xanthates to alkenes is a well-established process. researchgate.net Such a reaction with this compound would lead to functionalization at the carbon atom of the double bond that is not attached to the iodine.

Reduction and Hydrogenation Studies

The selective reduction of one functional group in the presence of others is a key challenge in the synthesis of complex molecules. For this compound, hydrogenation studies focus on the selective saturation of the vinyl double bond without affecting the aryl bromide or the vinyl iodide bonds.

Generally, vinyl iodides are considered sensitive to standard reduction conditions and may be reduced to the corresponding alkene or alkane wikipedia.org. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to hydrogenolysis. Similarly, catalytic hydrogenation of aromatic rings, while possible, requires harsh conditions such as high pressures and temperatures, which would likely reduce the entire molecule youtube.com.

However, literature on related systems suggests that selective hydrogenation is achievable with careful selection of catalysts. For instance, the reduction of an alkyne can be performed in the presence of a vinyl iodide using catalysts like hydrogen over palladium on calcium carbonate (Lindlar's catalyst) or Crabtree's catalyst wikipedia.org. This indicates that a delicate balance of reactivity can be exploited. For this compound, a potential approach would involve using a poisoned catalyst under mild conditions to favor saturation of the alkene C=C bond while minimizing the cleavage of the C-I and C-Br bonds.

Table 1: Representative Conditions for Selective Hydrogenation

| Catalyst System | Reagents & Conditions | Target Transformation | Potential Outcome for this compound |

| Heterogeneous Catalysis | H₂ (1 atm), Pd/CaCO₃, Quinoline | Alkyne to cis-Alkene | Potential for selective C=C reduction to 1-bromo-3-(2-iodoethyl)benzene |

| Homogeneous Catalysis | H₂ (1 atm), Crabtree's Catalyst [Ir(cod)py(PCy₃)]PF₆ | Alkene Hydrogenation | High activity may pose a challenge for selectivity over C-I bond cleavage |

| Transfer Hydrogenation | Hantzsch Ester, Mild Acid/Base | Imine/Carbonyl Reduction | Potentially mild enough to selectively reduce the C=C bond |

This table presents hypothetical applications of known methods to the target compound, as specific literature is not available.

Reactivity at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound serves as a key site for transformations that build molecular complexity. Its reactivity is modulated by the attached vinyl iodide and the electron-withdrawing nature of the 3-bromophenyl group.

Electrophilic addition is a fundamental reaction of alkenes. In this process, the π-bond of the alkene attacks an electrophile, typically forming a carbocation intermediate that is subsequently trapped by a nucleophile libretexts.org. For this compound, the double bond is generally considered electron-deficient due to the influence of the halogen substituents, which can decrease its reactivity towards electrophiles compared to simple alkenes organic-chemistry.orgdocbrown.info.

The addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, where the proton adds to the carbon bearing the iodine, and the halide (X⁻) adds to the benzylic carbon, which can better stabilize the positive charge of the carbocation intermediate libretexts.org.

Halogenation, such as the addition of Br₂, proceeds via the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack libretexts.org. The regioselectivity and stereoselectivity of these additions would be influenced by the steric bulk of the iodine atom and the electronic effects of the entire substituent.

Table 2: Potential Electrophilic Addition Reactions

| Reaction | Reagents | Expected Product | Mechanistic Pathway |

| Hydrobromination | HBr | 1-Bromo-3-(1,2-dibromoethyl)benzene | Electrophilic addition, carbocation intermediate libretexts.org |

| Bromination | Br₂ in CCl₄ | 1-Bromo-3-(1,2-dibromo-2-iodoethyl)benzene | Electrophilic addition, cyclic bromonium ion intermediate libretexts.org |

| Halohydrin Formation | Br₂, H₂O | 1-Bromo-3-(1-bromo-2-hydroxy-2-iodoethyl)benzene | Electrophilic addition, attack by water on bromonium ion libretexts.org |

The products listed are predicted based on established mechanisms, as direct experimental data for the target compound is limited.

Cycloaddition reactions are powerful methods for constructing cyclic systems. The [4+2] Diels-Alder reaction, in which a conjugated diene reacts with a dienophile (an alkene or alkyne), is a cornerstone of organic synthesis for forming six-membered rings wikipedia.org. In this context, this compound acts as the dienophile.

The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups wikipedia.org. The 3-bromophenyl group and the vinyl iodide both exert an electron-withdrawing effect, which should increase the dienophilicity of the double bond, making it suitable for normal-demand Diels-Alder reactions. It would react with electron-rich dienes to form a substituted cyclohexene (B86901) ring. The stereochemistry of the reaction is highly controlled, with the relative orientation of the substituents on the dienophile being retained in the product masterorganicchemistry.com.

Other cycloadditions, such as [3+2] dipolar cycloadditions with species like azides or nitrones, are also feasible and would lead to the formation of five-membered heterocyclic rings libretexts.org.

Table 3: Representative Cycloaddition Reactions

| Cycloaddition Type | Diene/Dipole | Expected Product Class |

| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Substituted Cyclohexene |

| [4+2] Diels-Alder | Cyclopentadiene | Substituted Norbornene beilstein-journals.org |

| [3+2] Dipolar | Phenyl Azide | Triazoline |

| [3+2] Dipolar | C-Phenyl-N-methylnitrone | Isoxazolidine |

Competitive Reactivity and Orthogonal Functionalization Strategies

A significant feature of this compound is the presence of two different carbon-halogen bonds: an aryl bromide and a vinyl iodide. This difference in reactivity allows for selective, sequential, or one-pot transformations, a concept known as orthogonal functionalization.

In transition metal-catalyzed cross-coupling reactions, the reactivity of organic halides typically follows the order C-I > C-Br > C-Cl. This is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore most susceptible to oxidative addition to the metal center wikipedia.org.

This reactivity difference is well-documented and can be exploited for chemoselective functionalization. The vinyl iodide in this compound can be selectively coupled under conditions that leave the aryl bromide moiety intact. For example, palladium-catalyzed reactions like Suzuki, Stille, Heck, or Sonogashira couplings can be tuned to react preferentially at the vinyl iodide position wikipedia.orgnih.govnih.gov. Similarly, gold-catalyzed cross-couplings have shown chemoselectivity for vinyl iodides over aryl iodides, a preference that would be even more pronounced relative to an aryl bromide nih.gov.

The differential reactivity of the C-I and C-Br bonds is the foundation for developing powerful step-economical synthetic strategies, such as sequential and one-pot reactions nih.gov. A typical strategy would involve:

First Coupling: A selective cross-coupling reaction at the more reactive vinyl iodide site under mild conditions.

Second Coupling: After the first reaction, the conditions can be changed (e.g., by changing the ligand, increasing the temperature, or adding a different catalyst) to enable a second cross-coupling reaction at the less reactive aryl bromide site.

This approach allows for the programmed introduction of two different substituents onto the molecular scaffold from a single starting material. For instance, a Suzuki coupling could be performed at the vinyl iodide position, followed by a Buchwald-Hartwig amination at the aryl bromide position. Such sequential processes are highly valuable in constructing complex molecular libraries and in natural product synthesis researchgate.net.

Table 4: Hypothetical Sequential Cross-Coupling Strategy

| Step | Reaction Type | Reactive Site | Reagents & Conditions (Illustrative) | Intermediate/Product |

| 1 | Suzuki Coupling | Vinyl Iodide | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, mild heat | 1-Bromo-3-(2-phenylvinyl)benzene |

| 2 | Sonogashira Coupling | Aryl Bromide | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, heat | 1-(Phenylethynyl)-3-(2-phenylvinyl)benzene |

Mechanistic Elucidation of Key Transformations via Kinetic and Spectroscopic Studies

There is no available research data detailing the mechanistic pathways of key transformations involving this compound. Kinetic studies, which would provide quantitative data on reaction rates, and spectroscopic analyses (such as in-situ NMR, IR, or UV-Vis) aimed at identifying and characterizing reactive intermediates or transition states for reactions of this specific compound, have not been published. While general mechanisms for reactions of similar structures (e.g., electrophilic aromatic substitution on bromobenzene (B47551) or reactions at a vinyl iodide moiety) are well-established, specific experimental elucidation for this compound is absent.

C-H Functionalization Strategies for Aryl and Vinyl Positions

Information regarding the direct C-H functionalization of either the aryl or vinyl positions of this compound is not present in the surveyed literature. Research on transition-metal-catalyzed C-H activation and functionalization is a prominent field, and while there are numerous examples for various aromatic and vinylic systems, strategies specifically developed or applied to this compound have not been reported. Therefore, no data on reaction conditions, catalyst systems, or yields for such transformations can be provided.

Theoretical and Computational Chemistry Approaches to 1 Bromo 3 2 Iodoethenyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-bromo-3-(2-iodoethenyl)benzene. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels. From this, a variety of reactivity descriptors can be derived, which help in predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energies and shapes of these orbitals for this compound would govern its behavior as an electrophile or nucleophile.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation. Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater capacity for electron acceptance. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Indicates electron-donating ability. |

| LUMO Energy | - | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

Note: Specific computational data for this compound is not available in the reviewed literature. The table serves as an illustrative example of the parameters that would be obtained from FMO analysis.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. walisongo.ac.idresearchgate.netresearchgate.net The ESP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to attack by electrophiles. Blue areas, on the other hand, signify regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an ESP map would likely reveal negative potential around the bromine and iodine atoms due to their lone pairs of electrons, and also on the π-system of the benzene (B151609) ring and the ethenyl double bond. Positive potential might be expected on the hydrogen atoms and potentially on the carbon atoms attached to the halogens, creating what is known as a "sigma-hole" on the halogen atoms, which can participate in halogen bonding. researchgate.net This detailed charge distribution analysis helps in understanding intermolecular interactions and preferred sites for chemical reactions.

Prediction of Spectroscopic Parameters for Methodological Corroboration and Assignment

Computational chemistry can accurately predict various spectroscopic parameters, which serves as a powerful aid in the experimental characterization of new compounds. By comparing computed spectra with experimental data, chemists can confirm the structure of a synthesized molecule and assign specific spectral features to corresponding molecular vibrations or nuclear environments.

Computational NMR and IR Spectroscopy Predictions for Structural Elucidation

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies of this compound.

Predicted ¹H and ¹³C NMR chemical shifts would help in assigning the signals in the experimental NMR spectra to the specific protons and carbon atoms in the molecule. The calculations take into account the electronic environment of each nucleus, which is influenced by the attached functional groups. For instance, the electron-withdrawing effects of the bromine and iodine atoms would cause the nearby protons and carbons to be deshielded, resulting in higher chemical shifts.

Similarly, the calculation of IR spectra can predict the frequencies and intensities of the vibrational modes of the molecule. This would allow for the assignment of characteristic peaks in the experimental IR spectrum, such as the C-H stretching vibrations of the aromatic ring and the ethenyl group, the C=C stretching of the double bond, and the C-Br and C-I stretching vibrations.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (ppm) | Not Available |

| ¹³C NMR | Chemical Shift (ppm) | Not Available |

| IR | Vibrational Frequency (cm⁻¹) | Not Available |

Note: Specific computational spectroscopic data for this compound is not available in the reviewed literature. This table illustrates the type of data that would be generated.

Computational Studies of Reaction Mechanisms and Transition States

A significant advantage of computational chemistry is its ability to explore reaction mechanisms in detail, including the characterization of short-lived transition states that are difficult to observe experimentally. This provides a step-by-step understanding of how a reaction proceeds from reactants to products.

Energy Profiles and Reaction Path Calculations

For a given reaction involving this compound, computational methods can be used to calculate the potential energy surface. This involves determining the energies of the reactants, products, intermediates, and transition states along the reaction coordinate. The resulting energy profile provides crucial information about the reaction's feasibility and kinetics.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. By identifying the lowest energy pathway, the most likely reaction mechanism can be determined. For example, in a substitution reaction at the ethenyl carbon, calculations could distinguish between a concerted or a stepwise mechanism. The geometries of the transition states can also be optimized, revealing the precise arrangement of atoms at the peak of the energy barrier.

While no specific reaction mechanisms involving this compound have been computationally studied in the available literature, such investigations would be invaluable for understanding its reactivity in various chemical transformations, such as cross-coupling reactions or nucleophilic substitutions.

Solvation Models and Environmental Effects on Reactivity

The reactivity of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation models are computational methods used to describe these interactions and predict their effect on chemical processes. numberanalytics.com These models are broadly categorized into explicit and implicit solvation models.

Explicit solvation models treat individual solvent molecules as distinct entities interacting with the solute. While providing a detailed picture, this approach is computationally expensive. Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.comwikipedia.org Popular implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). numberanalytics.comwikipedia.org These models are computationally efficient and can provide valuable insights into how the solvent environment affects the stability of reactants, products, and transition states. numberanalytics.com

For a molecule like this compound, which possesses polar C-Br and C-I bonds, the polarity of the solvent is expected to play a crucial role in its reactivity, particularly in reactions involving charge separation in the transition state, such as nucleophilic substitution or cross-coupling reactions. Theoretical studies on related organohalides have shown that polar solvents can stabilize charged intermediates and transition states, thereby accelerating reaction rates. nih.gov

The choice of solvation model can impact the accuracy of predicted reaction barriers and thermodynamic properties. The table below illustrates a hypothetical comparison of the calculated activation energy for a generic nucleophilic substitution reaction of this compound in different solvents using various implicit solvation models.

Table 1: Hypothetical Calculated Activation Energies (ΔG‡, in kcal/mol) for a Nucleophilic Substitution Reaction of this compound using Different Solvation Models.

| Solvent | Dielectric Constant (ε) | PCM | COSMO | SMD |

| Toluene | 2.4 | 28.5 | 28.2 | 27.9 |

| Tetrahydrofuran (THF) | 7.5 | 25.1 | 24.8 | 24.5 |

| Acetone | 21 | 22.3 | 22.0 | 21.8 |

| Dimethyl Sulfoxide (DMSO) | 47 | 20.1 | 19.9 | 19.7 |

Note: The data in this table is illustrative and intended to demonstrate the expected trend of decreasing activation energy with increasing solvent polarity. Actual values would require specific quantum chemical calculations.

These models help in rationalizing solvent choice for synthetic transformations and in understanding the intricate balance of solute-solvent interactions that govern chemical reactivity.

Conformational Analysis and Stereochemical Influences on Molecular Properties and Reactivity

The three-dimensional structure of this compound, particularly the orientation of the iodoethenyl group relative to the benzene ring, can significantly influence its physical properties and chemical reactivity. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies.

Rotation around the single bond connecting the vinyl group to the benzene ring gives rise to different conformers. The planarity of the system is influenced by the steric bulk of the substituents on the vinyl group and the benzene ring. For this compound, the key dihedral angle is C(Ar)-C(Ar)-C(vinyl)-C(vinyl). Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surface as a function of this dihedral angle to identify the most stable conformers.

The following table presents a hypothetical conformational analysis of the (E)-isomer of this compound, showing the relative energies of different conformers defined by the dihedral angle between the benzene ring and the vinyl group.

Table 2: Hypothetical Relative Energies of Conformers of (E)-1-Bromo-3-(2-iodoethenyl)benzene.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

| 0 | 0.0 | Planar, most stable conformer |

| 30 | 1.2 | Twisted conformer |

| 60 | 3.5 | Twisted conformer |

| 90 | 5.0 | Perpendicular, highest energy conformer |

Note: This data is illustrative. The energy barriers to rotation and the exact energy differences would be determined through computational modeling.

Understanding the preferred conformations and the energy barriers between them is crucial for predicting the outcomes of stereoselective reactions and for interpreting spectroscopic data.

Development of Predictive Models for Novel Transformations and Selectivity

Computational chemistry is increasingly used to develop predictive models for chemical reactivity and selectivity, which can accelerate the discovery and optimization of new synthetic methods. For a molecule like this compound, which has two different halogen atoms suitable for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), predicting the selectivity of these transformations is a significant challenge.

Predictive models can be developed by combining quantum chemical calculations with machine learning algorithms. DFT calculations can be used to compute various molecular descriptors for a range of substrates and catalysts. These descriptors can include properties like bond dissociation energies, atomic charges, steric parameters, and reaction energy profiles. This data can then be used to train machine learning models to predict the outcome (e.g., yield, regioselectivity, stereoselectivity) of a reaction under specific conditions.

For the selective functionalization of this compound, a predictive model could be trained to determine which halogen is more likely to react based on the choice of catalyst, ligands, and reaction conditions. For example, the model might predict that smaller, less sterically hindered palladium catalysts favor reaction at the less hindered C-Br bond, while bulkier catalysts might show a preference for the more reactive C-I bond.

The development of such a model would involve several steps:

Data Collection: Gathering experimental data on the cross-coupling reactions of a diverse set of di- and poly-halogenated aromatic compounds.

Descriptor Calculation: Using DFT to calculate a wide range of electronic and steric descriptors for the substrates and catalysts.

Model Training: Employing machine learning algorithms (e.g., random forest, neural networks) to build a model that correlates the descriptors with the experimental outcomes.

Model Validation: Testing the model's predictive power on a set of reactions not used in the training process.

Such predictive models can guide the rational design of experiments, reducing the amount of trial-and-error required to achieve desired chemical transformations and selectivities. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring of 1 Bromo 3 2 Iodoethenyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 1-bromo-3-(2-iodoethenyl)benzene. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

To unravel the complex spin systems and definitively assign all proton and carbon signals in this compound, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data that reveal connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be instrumental in establishing the connectivity between the vinylic protons and tracing the couplings among the protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

Instructive examples of using these 2D NMR techniques for structural determination can be found in the analysis of similarly complex organic molecules. iranchembook.ir

The dynamic nature of chemical reactions involving this compound can be investigated using in situ and online NMR spectroscopy. researchgate.netnih.gov These methods allow for the real-time observation of reactants, intermediates, and products directly in the reaction mixture, providing invaluable insights into reaction pathways and kinetics. By acquiring spectra at regular intervals, the concentration changes of each species can be tracked over time, enabling the determination of reaction rates and the identification of transient intermediates that might otherwise go undetected. researchgate.netnih.gov This approach has been successfully applied to a variety of chemical transformations, including hydrogenations and catalytic cycles. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of molecules with high accuracy and for identifying trace-level impurities and transient mechanistic intermediates.

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing these fragments, the connectivity of the original molecule can be deduced. For aromatic compounds like this compound, characteristic fragments would be expected. For example, the mass spectrum of benzene shows a prominent molecular ion peak and a significant fragment corresponding to the loss of a hydrogen atom, forming the stable phenyl cation. docbrown.info Similarly, halogenated compounds often exhibit fragmentation through the loss of the halogen atom. libretexts.orgdocbrown.infomiamioh.edu The presence of both bromine and iodine in this compound would lead to a distinctive isotopic pattern in the mass spectrum, further aiding in its identification.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-I]⁺ | Loss of an iodine radical |

| [C₆H₄Br]⁺ | Bromophenyl cation |

| [C₆H₄I]⁺ | Iodophenyl cation |

| [C₈H₆Br]⁺ | Loss of an iodine atom from the molecular ion |

| [C₈H₆I]⁺ | Loss of a bromine atom from the molecular ion |

This table is predictive and based on general fragmentation principles.